molecular formula C12H10BrNO2 B13939149 1-(4-bromophenyl)-3,4-dimethyl-1H-pyrrole-2,5-dione CAS No. 89068-56-4

1-(4-bromophenyl)-3,4-dimethyl-1H-pyrrole-2,5-dione

Cat. No.: B13939149
CAS No.: 89068-56-4
M. Wt: 280.12 g/mol
InChI Key: OHIPHJJYSSJEIV-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromophenyl group attached to the pyrrole ring, which is further substituted with two methyl groups at the 3 and 4 positions

Preparation Methods

The synthesis of 1-(4-bromophenyl)-3,4-dimethyl-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with acetylacetone in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

1-(4-bromophenyl)-3,4-dimethyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-3,4-dimethyl-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

1-(4-bromophenyl)-3,4-dimethyl-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrrole-2,5-dione: This compound has a chlorine atom instead of a bromine atom in the phenyl group. The substitution of chlorine may result in different chemical and biological properties.

    1-(4-fluorophenyl)-3,4-dimethyl-1H-pyrrole-2,5-dione: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.

    1-(4-methylphenyl)-3,4-dimethyl-1H-pyrrole-2,5-dione: The methyl group in the phenyl ring can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

89068-56-4

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

1-(4-bromophenyl)-3,4-dimethylpyrrole-2,5-dione

InChI

InChI=1S/C12H10BrNO2/c1-7-8(2)12(16)14(11(7)15)10-5-3-9(13)4-6-10/h3-6H,1-2H3

InChI Key

OHIPHJJYSSJEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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